6-Chloro-2-(cyclohexylamino)quinazolin-4(3H)-one
Overview
Description
6-Chloro-2-(cyclohexylamino)quinazolin-4(3H)-one is a quinazoline derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloro group at the 6th position and a cyclohexylamino group at the 2nd position on the quinazoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(cyclohexylamino)quinazolin-4(3H)-one typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the cyclization of 2-chloroaniline with formamide under acidic conditions to form the quinazoline ring. Subsequent introduction of the cyclohexylamino group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Cyclohexylamine, strong base, elevated temperatures.
Major Products Formed:
Oxidation: Quinazolinone derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazolines with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research, aiding in the study of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an antitumor agent, anti-inflammatory agent, and in the treatment of various diseases.
Industry: The compound is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Chloro-2-(cyclohexylamino)quinazolin-4(3H)-one exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to downstream effects in cellular pathways. The exact mechanism can vary depending on the biological context and the specific application.
Comparison with Similar Compounds
5-Chloro-2-cyclohexylamino-3-fluoropyridine
2-Chloro-6-cyclohexylaminopyrimidine
4-Chloro-2-(cyclohexylamino)quinazoline
Uniqueness: 6-Chloro-2-(cyclohexylamino)quinazolin-4(3H)-one stands out due to its specific substitution pattern and the presence of the quinazoline core, which imparts unique chemical and biological properties compared to other similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific and industrial fields. Further research and development could unlock even more uses and benefits.
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Properties
IUPAC Name |
6-chloro-2-(cyclohexylamino)-3H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c15-9-6-7-12-11(8-9)13(19)18-14(17-12)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLLPDUPIDQYGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC3=C(C=C(C=C3)Cl)C(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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